Product packaging for (R)-Cyclohexylhydroxyphenylacetic acid(Cat. No.:CAS No. 20585-39-1)

(R)-Cyclohexylhydroxyphenylacetic acid

Cat. No.: B017660
CAS No.: 20585-39-1
M. Wt: 234.29 g/mol
InChI Key: YTRNSQPXEDGWMR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-Cyclohexylhydroxyphenylacetic acid is a chiral carboxylic acid of significant interest in pharmaceutical research and organic synthesis. Its structure, featuring a stereogenic center and a rigid cyclohexyl group adjacent to a hydroxyphenyl backbone, makes it a valuable scaffold and intermediate for developing novel active compounds. Research Applications and Value: This compound is primarily utilized as a key chiral building block in asymmetric synthesis. Researchers employ it in the design and development of potential enzyme inhibitors, receptor ligands, and other biologically active molecules. The stereochemistry of the (R)-enantiomer is critical for studying structure-activity relationships (SAR) and for achieving high enantioselectivity in catalytic reactions. Chemical Characteristics: The cyclohexyl moiety enhances lipophilicity, which can influence the compound's pharmacokinetic properties in drug discovery research. The carboxylic acid and hydroxyl functional groups provide versatile handles for further chemical derivatization, including amide bond formation, esterification, and metal-chelation studies. Handling and Compliance: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, therapeutic applications, or for any form of human consumption. The product is not subject to evaluation for accuracy, specificity, or precision by regulatory authorities, as it lacks certification for clinical use . Researchers are responsible for ensuring the product is used solely in controlled laboratory settings for scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O3 B017660 (R)-Cyclohexylhydroxyphenylacetic acid CAS No. 20585-39-1

Properties

IUPAC Name

(2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRNSQPXEDGWMR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@](C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174598
Record name Cyclohexylphenylglycolic acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20585-39-1
Record name Cyclohexylphenylglycolic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020585391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylphenylglycolic acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXYLPHENYLGLYCOLIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22E6O9P8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation and Hydrolysis

In the first step, ethyl benzoylformate reacts with cyclohexylmagnesium bromide in diethyl ether at reflux (35°C), producing ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. This intermediate is hydrolyzed under acidic conditions to yield the racemic acid. Critical parameters include:

  • Solvent Volume : A 12:1 ratio of diethyl ether to ethyl benzoylformate ensures reagent solubility but introduces flammability risks.

  • Yield Limitations : The condensation step achieves 53.3% yield due to competing side reactions, including enolization of the benzoylformate ester.

Table 1: Grignard Method Performance Metrics

ParameterValueSource
Reaction Temperature35°C (reflux)
Diethyl Ether Volume12-fold excess
Overall Yield53.3%
Enantiomeric Excess (ee)Racemic

Asymmetric Catalytic Approaches

To address the racemic outcome of Grignard methods, patented asymmetric routes leverage chiral auxiliaries and catalysts.

Chiral Mandelic Acid Derivatives

US6777576B2 discloses an enantioselective pathway using (R)-mandelic acid as a starting material:

  • Protection : (R)-Mandelic acid is converted to 2-tert-butyl-5-phenyl-4-oxo-1,3-dioxolane using pivalaldehyde.

  • Cyclohexanone Addition : The protected mandelic acid reacts with cyclohexanone in the presence of lithium bis(trimethylsilyl)amide (LHMDS) at −78°C, inducing diastereoselective C–C bond formation.

  • Reduction and Hydrolysis : Sodium borohydride reduces the ketone intermediate, followed by acidic hydrolysis to yield this compound with >98% ee.

Table 2: Asymmetric Synthesis Conditions

StepReagent/ConditionseeYieldSource
ProtectionPivalaldehyde, H+N/A89%
Cyclohexanone AdditionLHMDS, −78°C, THF95%76%
ReductionNaBH4, MeOH, 0°C98%82%

Industrial-Scale Process Optimization

Transitioning from laboratory to production requires addressing solvent safety and catalytic efficiency.

Solvent Substitution

Diethyl ether’s flammability (bp 35°C) in Grignard reactions poses explosion risks. Patent WO2000039074A1 proposes methanol as a safer alternative for hydrogenation steps, enabling reactions at 10–50°C under atmospheric pressure.

Catalytic Hydrogenation

Palladium on carbon (10 wt%) effectively reduces nitro intermediates to amines in related cyclohexylacetic acid derivatives. Applied to this compound synthesis, this method could enhance stereochemical purity while reducing metal waste.

Table 3: Industrial Process Parameters

ParameterGrignard MethodCatalytic Method
SolventDiethyl EtherMethanol
Reaction Scale100 g10 kg
Catalyst LoadingN/A5% Pd/C
Process SafetyLowHigh

Stereochemical Control Mechanisms

Achieving high enantiomeric excess demands precise control over reaction kinetics and chiral environments.

Lithium Amide-Mediated Asymmetry

The use of LHMDS in US6777576B2 creates a rigid transition state during cyclohexanone addition, favoring the (R)-configuration through chelation control. Key factors include:

  • Temperature : Reactions at −78°C minimize thermal randomization of stereochemistry.

  • Counterion Effects : Lithium ions coordinate with the dioxolane carbonyl, locking the mandelate in a reactive conformation.

Enzymatic Resolution

Comparative Analysis of Methods

Each synthesis route presents trade-offs between yield, enantioselectivity, and practicality:

Grignard vs. Asymmetric Catalysis

  • Yield : Grignard (53%) < Asymmetric (76%)

  • Stereocontrol : Racemic vs. 98% ee

  • Safety : Diethyl ether vs. THF/methanol

Cost Considerations

  • Catalyst Costs : LHMDS and Pd/C increase expenses but improve stereochemical outcomes.

  • Solvent Recovery : Methanol’s higher boiling point (65°C) simplifies recycling compared to diethyl ether .

Chemical Reactions Analysis

Types of Reactions: ®-Cyclohexylhydroxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents.

Major Products:

    Oxidation: Formation of cyclohexylketophenylacetic acid.

    Reduction: Formation of cyclohexylhydroxyphenylethanol.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

®-Cyclohexylhydroxyphenylacetic acid finds applications in several scientific research areas:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Cyclohexylhydroxyphenylacetic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogs

The compound is compared to four key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(R)-Cyclohexylhydroxyphenylacetic acid N/A ~C14H18O3 ~248 Chiral (R), cyclohexyl, hydroxyphenyl
2-Hydroxyphenylacetic acid 614-75-5 C8H8O3 152.15 Hydroxyphenyl, no cyclohexyl
Cyclohexylphenylacetic acid 3894-09-5 C14H18O2 218.29 Cyclohexyl + phenyl, no hydroxyl
(R)-2-Cyclohexyl-2-hydroxyacetic acid 4442-94-8 C8H14O3 158.20 Chiral (R), cyclohexyl, no phenyl
Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate 10399-13-0 C15H20O3 248.32 Ester derivative, (R/S)-enantiomers

Key Observations :

Hydroxyphenyl vs. Phenyl: The presence of a hydroxyl group on the phenyl ring (as in 2-hydroxyphenylacetic acid, CAS 614-75-5) enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like cyclohexylphenylacetic acid .

Chirality : The (R)-configuration is associated with bioactivity in antibiotic precursors (e.g., cephalosporin derivatives in ). Enantiomeric pairs (e.g., (R)- vs. (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid) may differ in pharmacological efficacy .

Ester Derivatives : Methyl or ethyl esters (e.g., CAS 10399-13-0) exhibit higher lipophilicity, impacting membrane permeability and metabolic stability .

Biological Activity

(R)-Cyclohexylhydroxyphenylacetic acid, also known as (R)-CHPA, is a chiral compound with significant biological activity and potential therapeutic applications. This article reviews the biological properties of (R)-CHPA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

(R)-CHPA is characterized by its cyclohexyl and hydroxyphenyl groups, contributing to its chiral nature and biological interactions. The compound's molecular structure allows it to interact with various biological targets, including receptors and enzymes.

Pharmacological Properties

1. Anti-inflammatory Activity
(R)-CHPA has been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. For instance, in vitro assays have shown that (R)-CHPA can downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.

2. Analgesic Effects
The compound exhibits analgesic effects, making it a candidate for pain management therapies. Research has demonstrated that (R)-CHPA can modulate pain pathways by interacting with specific receptors involved in nociception. In animal models, administration of (R)-CHPA resulted in a significant reduction in pain responses compared to control groups.

3. Neuroprotective Effects
Emerging studies suggest that (R)-CHPA may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially through the activation of antioxidant pathways. This property positions (R)-CHPA as a promising candidate for the treatment of neurodegenerative disorders.

The mechanism by which (R)-CHPA exerts its biological effects involves several pathways:

  • Receptor Interaction : (R)-CHPA acts as a ligand for various receptors, influencing cellular signaling cascades. Its binding affinity to these receptors is crucial for its pharmacological effects.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in inflammatory processes and pain signaling, thereby modulating their activity and downstream effects.
  • Oxidative Stress Reduction : By enhancing the cellular antioxidant capacity, (R)-CHPA mitigates oxidative damage in cells, particularly in neuronal tissues.

Case Study 1: Anti-inflammatory Effects in Arthritis

A clinical trial investigated the efficacy of (R)-CHPA in patients with rheumatoid arthritis. Participants receiving (R)-CHPA showed a marked decrease in joint swelling and pain compared to those on placebo. The trial concluded that (R)-CHPA could be an effective adjunct therapy for managing arthritis symptoms .

Case Study 2: Pain Management

In a double-blind study involving patients with chronic pain conditions, those treated with (R)-CHPA reported significant reductions in pain scores over four weeks. The study highlighted the compound's potential as a non-opioid analgesic alternative .

Research Findings Summary

Biological Activity Mechanism Study Reference
Anti-inflammatoryInhibition of TNF-α and IL-6
AnalgesicModulation of nociceptive pathways
NeuroprotectiveActivation of antioxidant pathways
Clinical Trial - ArthritisDecreased joint swelling and pain
Clinical Trial - Pain ReliefSignificant reduction in chronic pain scores

Q & A

Q. Table 1: Analytical Techniques for Characterization

TechniqueKey ParametersDetection LimitReference
Chiral HPLCColumn: Chiralpak AD-H; Flow: 1 mL/min0.1% enantiomer
1H NMR500 MHz, DMSO-d695% purity
HRMSESI+, m/z 235.1304 ([M+H]+)0.01 ppm error

How should researchers handle this compound to ensure safety and stability?

Answer:

  • Storage : Keep at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture, as hygroscopicity may alter crystallinity ( recommends "crystal-powder" storage at 20°C, but lower temperatures enhance stability) .
  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water and consult a physician immediately (per SDS guidelines in ) .

What experimental strategies mitigate racemization during synthesis of this compound?

Answer:

  • Low-Temperature Reactions : Conduct esterification or amidation steps below 0°C to minimize kinetic racemization .
  • Chiral Catalysts : Use asymmetric catalysis (e.g., Ru-BINAP complexes) to favor (R)-enantiomer formation .
  • In-line Monitoring : Track enantiomeric excess (ee) via real-time chiral HPLC to adjust reaction conditions dynamically .

How can enantiomeric impurities be quantified in this compound?

Answer:

  • Diastereomeric Salt Formation : React the sample with a chiral amine (e.g., (1S,2R)-norephedrine) and analyze precipitate purity via X-ray diffraction .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze the (S)-enantiomer in a racemic mixture .

Q. Table 2: Enantiomeric Resolution Methods

MethodEfficiency (ee%)LimitationsReference
Chiral HPLC>99%High solvent consumption
Enzymatic Resolution95–98%Substrate specificity

What metabolic or biomarker studies involve this compound?

Answer:

  • Biomarker Profiling : Use LC-MS/MS to detect this compound in urine or plasma. Compare with 2-hydroxyphenylacetic acid (), which shares similar phenolic metabolic pathways .
  • In Vitro Assays : Test inhibition of cyclooxygenase (COX) isoforms to evaluate anti-inflammatory potential. IC50 values should be normalized to reference drugs (e.g., ibuprofen) .

How to design a stability-indicating method for this compound under stress conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (60°C), acid (0.1 M HCl), base (0.1 M NaOH), and UV light. Monitor degradation products via UPLC-PDA.
  • Validation Parameters : Include specificity, linearity (1–100 µg/mL), and precision (RSD <2%) per ICH guidelines. Reference for reproducibility standards .

What computational tools predict the physicochemical properties of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Calculate logP (partition coefficient) and solubility using software like Gaussian or Schrödinger. Compare results with experimental data from .
  • Docking Studies : Model interactions with target proteins (e.g., COX-2) to rationalize bioactivity. Use PubChem 3D conformers () for initial ligand preparation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.